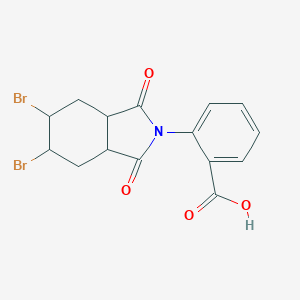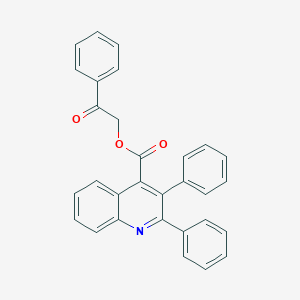
2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with phenacyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate typically involves a multi-step process. One common method starts with the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including Doebner reaction, amidation, reduction, acylation, and amination . These steps are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate can be compared with other quinoline derivatives:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the phenacyl group, which may affect its biological activity.
3-Hydroxyquinoline-4-carboxylic acid:
2,3-Diphenylquinoline-4-carboxylic acid: Similar structure but without the phenacyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of phenacyl and diphenyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
CAS No. |
355435-60-8 |
|---|---|
Molecular Formula |
C30H21NO3 |
Molecular Weight |
443.5g/mol |
IUPAC Name |
phenacyl 2,3-diphenylquinoline-4-carboxylate |
InChI |
InChI=1S/C30H21NO3/c32-26(21-12-4-1-5-13-21)20-34-30(33)28-24-18-10-11-19-25(24)31-29(23-16-8-3-9-17-23)27(28)22-14-6-2-7-15-22/h1-19H,20H2 |
InChI Key |
JSABGAYWILPIJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


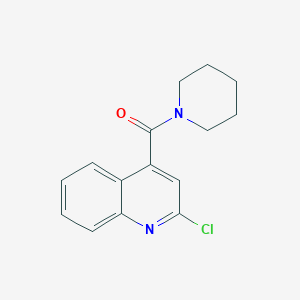
![3-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B435757.png)
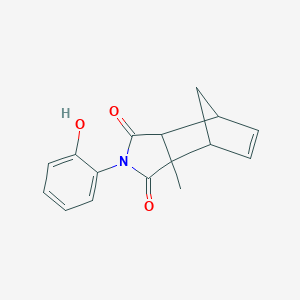
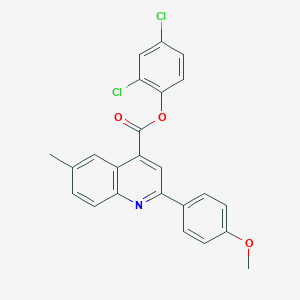
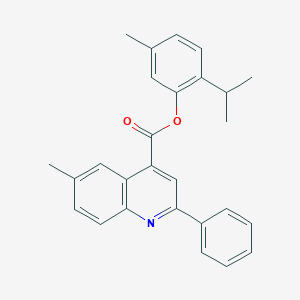
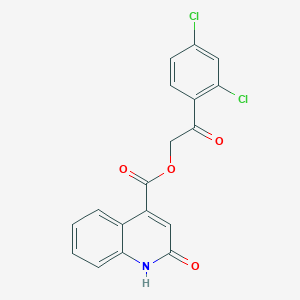
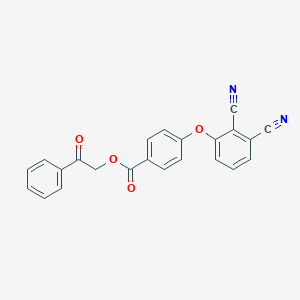
![4-[2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-nitro-N-(2-methylphenyl)benzamide](/img/structure/B435858.png)
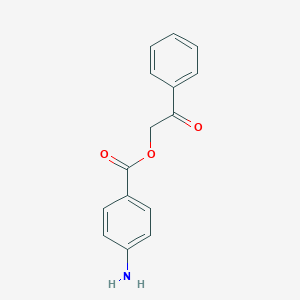
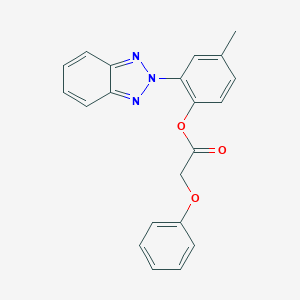
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B435896.png)
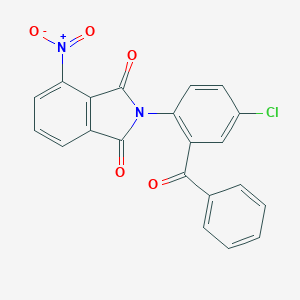
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-nitrobenzoate](/img/structure/B435907.png)
